molecular formula C5H9NO5 B1455012 Oxetan-3-amine oxalate CAS No. 1193389-20-6

Oxetan-3-amine oxalate

Cat. No.: B1455012
CAS No.: 1193389-20-6
M. Wt: 163.13 g/mol
InChI Key: LNMHGPTXGGRNCS-UHFFFAOYSA-N
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Description

Oxetan-3-amine oxalate is a chemical compound with the molecular formula C6H12N2O5 . The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .


Synthesis Analysis

This compound can be synthesized from halogenated aromatic species, through a halogen–lithium exchange and then addition to oxetan-3-one . Oxetan-3-one was identified as a key intermediate and was synthesized in five steps from epichlorohydrin. A Strecker synthesis was then used to deliver the desired amino acid derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a four-membered oxetane ring, which is a strained cyclic ether . This small, polar heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility .


Chemical Reactions Analysis

Oxetanes, including this compound, have been shown to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 192.17 g/mol . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

  • Synthesis and Catalysis : Oxetanes, including Oxetan-3-amine oxalate, are noted for their role in drug-related synthesis, primarily due to their property-modulating effects. They are used in one-pot, three-component reactions for the coupling of oxetanes, amines, and CO2, leading to the synthesis of functionalized carbamates under mild conditions. This methodology is applicable in the formal synthesis of pharmaceutically relevant carbamates (Guo, Laserna, Rintjema, & Kleij, 2016).

  • Material Science : In materials science, this compound is involved in creating layered tin(II) oxalate structures with large apertures, which are synthesized hydrothermally in the presence of structure-directing organic amines. These materials have potential applications in various fields, including catalysis and sensor technology (Natarajan, Vaidhyanathan, Rao, Ayyappan, & Cheetham, 1999).

  • Organic Chemistry : The oxetane ring, a component of this compound, is significant in organic chemistry, especially in drug discovery. It serves as a bioisostere for the geminal dimethyl group and the carbonyl group, providing a pathway to access a variety of 3-aminooxetanes, which are structurally diverse (Hamzik & Brubaker, 2010).

  • Pharmaceutical Applications : this compound and related compounds have been investigated for their potential in drug discovery. Their incorporation can result in profound changes in aqueous solubility, lipophilicity, metabolic stability, and conformational preference, depending on the structural context. This makes them valuable in the development of new pharmaceuticals (Wuitschik et al., 2010).

Safety and Hazards

The safety data sheet for a related compound, Oxetan-3-ol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

Oxetanes, including Oxetan-3-amine oxalate, are attractive motifs for an ever-increasing range of applications in the chemical sciences . They have been widely adopted in medicinal chemistry programs in recent years . Future research will likely focus on developing new methodologies for oxetane synthesis and incorporation, as well as utilizing the reactivity of oxetanes in the synthesis of complex molecules .

Biochemical Analysis

Biochemical Properties

Oxetan-3-amine oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme alanine-glyoxylate aminotransferase, which is involved in the metabolism of glyoxylate and oxalate . This compound can modulate the activity of this enzyme, thereby affecting the levels of oxalate in the body. Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, altering their phosphorylation states and downstream signaling events .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism and energy production . These effects are observed in different cell types, including hepatocytes, renal cells, and immune cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, influencing their activity and function . For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions result in a cascade of biochemical events that ultimately affect cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These temporal effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism . At high doses, it can cause toxic or adverse effects, such as oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . These dosage effects are important considerations for the therapeutic use of this compound in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of glyoxylate and oxalate . It interacts with enzymes such as alanine-glyoxylate aminotransferase and glyoxylate reductase, influencing their activity and the levels of metabolites in these pathways . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production . These metabolic effects are important for understanding the overall impact of the compound on cellular function and health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, such as the cytoplasm, nucleus, and mitochondria . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to extracellular matrix components . These transport and distribution properties are important for understanding the pharmacokinetics and pharmacodynamics of the compound .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, and endoplasmic reticulum . This targeting is mediated by signals or post-translational modifications that direct the compound to its site of action . The subcellular localization of this compound is important for understanding its mechanism of action and its effects on cellular function and metabolism .

Properties

IUPAC Name

oxalic acid;oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.C2H2O4/c4-3-1-5-2-3;3-1(4)2(5)6/h3H,1-2,4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMHGPTXGGRNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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